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Compound of Interest

Compound Name: 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Cat. No.: B1591757

An In-Depth Technical Guide to the Physical Characteristics of 2-(4-Nitro-1H-pyrazol-3-
yl)pyridine

Introduction

2-(4-Nitro-1H-pyrazol-3-yl)pyridine, identified by CAS Number 192711-20-9, is a heterocyclic
building block of significant interest in modern chemical research.[1][2] Its molecular structure,
which fuses a pyridine ring with a nitro-substituted pyrazole moiety, makes it a valuable
intermediate in the synthesis of complex molecules. Primarily, it serves as a precursor in the
development of kinase inhibitors for oncological applications and as a scaffold in the creation of
novel agrochemicals.[1] The presence of the nitro group not only influences the electronic
properties of the molecule but also provides a reactive handle for further chemical
functionalization, rendering it a versatile tool in medicinal chemistry and materials science.[1]

This guide provides a comprehensive overview of the known and predicted physical
characteristics of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, offering researchers and drug
development professionals a foundational understanding of its properties. The methodologies
for characterization are detailed to ensure scientific rigor and reproducibility.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its
behavior in various systems, from reaction solvents to biological media. For 2-(4-Nitro-1H-
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pyrazol-3-yl)pyridine, many of these properties are derived from computational models, which
provide reliable estimates for guiding experimental design.

Table 1: Summary of Molecular and Physicochemical Data

Property Value Source
Molecular Formula CsHeN4O2 [11[2]
Molecular Weight 190.16 g/mol [1][2]
CAS Number 192711-20-9 [2][3]
Predicted Boiling Point 433.0 £30.0 °C [1]
Predicted Density 1.447 + 0.06 g/cm?3 [1]
Topological Polar Surface Area

(TPSA) 84.71 A2 [2]
LogP (Predicted) 1.3799 [2]
Hydrogen Bond Acceptors 4 [2]
Hydrogen Bond Donors 1 [2]
Rotatable Bonds 2 [2]

o Expert Insight: The predicted LogP value of 1.3799 suggests a moderate degree of
lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic
solvents. The Topological Polar Surface Area (TPSA) of 84.71 A2 is a key parameter in drug
development, suggesting potential for cell permeability. The single hydrogen bond donor (the
pyrazole N-H) and multiple acceptor sites (the pyridine nitrogen, pyrazole nitrogens, and
nitro oxygens) are crucial for understanding potential intermolecular interactions, such as
binding to a biological target or crystal lattice formation.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of
synthesized compounds. The following sections detail the standard techniques and expected
results for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atom-level information about the molecular structure by probing
the magnetic properties of atomic nuclei. tH NMR and 13C NMR are fundamental techniques for
identifying the carbon-hydrogen framework of an organic molecule.

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in a standard 5 mm NMR tube.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal
reference for chemical shifts (& = 0.00 ppm).

 Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[4]

o Data Acquisition: Record standard *H and *3C{*H} (proton-decoupled) spectra at room
temperature. Further two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be
performed to confirm assignments.

Data Acquisition
~ono || Insert Sample | ('NMR Spectrometer Acquire Spectra
(e.g., 400 MHz) (H, 1C,

Analyze Spectrum
(Chemical Shift, Integration,
Coupling)

Compound (5-10 mg)

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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While specific, experimentally verified spectra for this compound are not publicly available, the
structure allows for the prediction of key features:

e 1H NMR: One would expect to see distinct signals in the aromatic region (& 7.0-9.0 ppm)
corresponding to the protons on the pyridine ring. A downfield singlet corresponding to the C-
H proton on the pyrazole ring is also anticipated. A broad singlet, characteristic of the N-H
proton of the pyrazole, would likely appear at a lower field (d > 10 ppm), and its position may
be sensitive to solvent and concentration.[5]

e 13C NMR: Signals corresponding to the eight carbon atoms would be observed. Carbons
attached to nitrogen atoms (in both pyridine and pyrazole rings) and the carbon bearing the
nitro group would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

e Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry
potassium bromide (KBr) powder.

o Grinding: Grind the mixture thoroughly in an agate mortar to ensure a fine, homogeneous
powder.

e Pressing: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent disc.

o Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the
spectrum, typically from 4000 to 400 cm~1.[4]

The key functional groups in 2-(4-Nitro-1H-pyrazol-3-yl)pyridine would produce characteristic
absorption bands:

e N-H Stretch: A moderate to broad band around 3200-3400 cm~! from the pyrazole N-H
group.

o Aromatic C-H Stretch: Sharp bands typically appearing just above 3000 cm~1.
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e C=C and C=N Stretches: Multiple bands in the 1400-1650 cm~* region, characteristic of the
aromatic pyridine and pyrazole rings.

» NO: Stretch: Two strong, characteristic bands are expected for the nitro group: an
asymmetric stretch around 1500-1560 cm~* and a symmetric stretch around 1335-1385
cm~1, The presence of these two intense absorptions is a key diagnostic feature for this
compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is a powerful tool for determining the molecular weight of a compound and can provide
structural information through analysis of fragmentation patterns. High-resolution mass
spectrometry (HRMS) can determine the elemental formula with high accuracy.

o Solution Preparation: Prepare a dilute solution of the sample in a suitable solvent like
methanol or acetonitrile.

« Infusion: Infuse the solution directly into the electrospray ionization (ESI) source of the mass
spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal
for determining the molecular weight of the parent ion.

o Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to
observe different adducts.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts

Adduct Formula Predicted m/z
[M+H]* [CsH7N4O2]* 191.05635
[M+Na]* [CsHsN4NaO2]* 213.03829
[M+K]* [CeHsKN4O2]* 229.01223
[M-H]~ [CsHsN4O2]~ 189.04179

Data sourced from PubChem.[6]
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Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
atomic arrangement of a molecule in the solid state. This technique provides precise bond
lengths, bond angles, and information about intermolecular interactions like hydrogen bonding,
which govern crystal packing.

o Expert Insight: While a solved crystal structure for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine is not
available in the public domain, analysis of a related, more complex molecule, 4-(4-
Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, provides valuable
insight into the types of structural features one might expect.[7] In this related structure, the
pyrazole ring is observed to be non-coplanar with the attached pyridine and nitrophenyl
rings.[7] The crystal packing is stabilized by intermolecular N-H---N and N-H---O hydrogen
bonds, forming a two-dimensional network.[7] A similar interplay of hydrogen bonding
involving the pyrazole N-H and the nitro group's oxygen atoms would be anticipated in the
crystal structure of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine.
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Caption: General Workflow for Single-Crystal X-ray Diffraction.
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Storage and Handling

Proper storage is essential to maintain the integrity and purity of the compound. Commercial
suppliers recommend storing 2-(4-Nitro-1H-pyrazol-3-yl)pyridine at either 2-8°C or room
temperature, under a nitrogen atmosphere.[1][2] This indicates that the compound may be
sensitive to air, moisture, or prolonged exposure to higher temperatures.

Conclusion

2-(4-Nitro-1H-pyrazol-3-yl)pyridine is a compound with well-defined, albeit largely predicted,
physical characteristics. Its molecular structure gives rise to distinct spectroscopic signatures
that are crucial for its identification and quality control. The predicted physicochemical
properties provide a solid basis for its application in synthetic chemistry, particularly in the fields
of medicinal chemistry and agrochemical development. While direct experimental data for
some properties, such as its crystal structure and melting point, are not widely published,
established analytical workflows provide a clear path for researchers to determine these
characteristics empirically. This guide consolidates the available information to provide a robust
technical foundation for professionals working with this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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